1-Azido-3-ethoxycyclobutane

Bioorthogonal Chemistry Click Chemistry Bioconjugation

1-Azido-3-ethoxycyclobutane (CAS 59660-71-8) is a trans-configuration azido-functionalized cyclobutane derivative characterized by molecular weight 141.17 g/mol, computed XLogP3 of 1.9, and topological polar surface area (TPSA) of 23.6 Ų. The compound integrates a click-chemistry-competent organic azide handle with an ethoxy-substituted four-membered carbocycle, positioning it as a bifunctional building block for bioconjugation, fragment-based drug discovery, and stereochemically defined library synthesis.

Molecular Formula C6H11N3O
Molecular Weight 141.174
CAS No. 59660-71-8
Cat. No. B2991246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-3-ethoxycyclobutane
CAS59660-71-8
Molecular FormulaC6H11N3O
Molecular Weight141.174
Structural Identifiers
SMILESCCOC1CC(C1)N=[N+]=[N-]
InChIInChI=1S/C6H11N3O/c1-2-10-6-3-5(4-6)8-9-7/h5-6H,2-4H2,1H3
InChIKeyXHOPWGYQRGOHDJ-IZLXSQMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Azido-3-ethoxycyclobutane (CAS 59660-71-8) – Trans-Cyclobutane Click Chemistry Building Block for Chiral Synthesis and Bioconjugation Procurement


1-Azido-3-ethoxycyclobutane (CAS 59660-71-8) is a trans-configuration azido-functionalized cyclobutane derivative characterized by molecular weight 141.17 g/mol, computed XLogP3 of 1.9, and topological polar surface area (TPSA) of 23.6 Ų [1]. The compound integrates a click-chemistry-competent organic azide handle with an ethoxy-substituted four-membered carbocycle, positioning it as a bifunctional building block for bioconjugation, fragment-based drug discovery, and stereochemically defined library synthesis [2]. Commercially, the compound is supplied as an 80% solution in tert-butyl methyl ether, a formulation that mitigates the explosion hazard associated with neat low-molecular-weight organic azides while facilitating direct use in synthetic workflows .

Why 1-Azido-3-ethoxycyclobutane Cannot Be Replaced by Generic Cyclobutane Azides or Halide Analogs in Research Procurement


Substitution of 1-azido-3-ethoxycyclobutane with structurally related compounds—such as 1-bromo-3-ethoxycyclobutane (CAS 59138-94-2), unsubstituted azidocyclobutane (CAS 33670-49-4), or the cis stereoisomer—is functionally, stereochemically, and operationally non-equivalent. The azido group provides bioorthogonal click chemistry reactivity (CuAAC/SPAAC) that the bromide leaving group cannot replicate, while the ethoxy substituent increases topological polar surface area (23.6 Ų vs. 14.4 Ų for azidocyclobutane) and modulates lipophilicity (XLogP3 1.9 vs. 2.0) [1]. Critically, CAS 59660-71-8 specifically designates the trans-(1r,3r) isomer; procurement of a generic stereochemically undefined mixture introduces uncontrolled configurational variables into asymmetric synthesis or chiral fragment library construction [2]. Furthermore, the compound is commercially supplied as a pre-formulated 80% solution in tert-butyl methyl ether, a safety-critical specification absent from neat azidocyclobutane or 1-bromo analogs . The product's documented discontinuation by at least one commercial supplier underscores that sourcing is neither trivial nor interchangeable with generic in-class alternatives .

Quantitative Differentiation Evidence: 1-Azido-3-ethoxycyclobutane vs. Closest In-Class Analogs


Azide-Specific Click Chemistry Reactivity vs. Inert Bromide Leaving Group in 1-Bromo-3-ethoxycyclobutane

1-Azido-3-ethoxycyclobutane (CAS 59660-71-8) bears an organic azide moiety capable of participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are foundational to bioorthogonal labeling, bioconjugation, and probe synthesis. In contrast, 1-bromo-3-ethoxycyclobutane (CAS 59138-94-2) contains a bromide leaving group that is inert toward alkyne partners under click chemistry conditions. This is a qualitative, class-level distinction grounded in the well-established differential reactivity of organic azides versus alkyl halides in dipolar cycloaddition chemistry [1].

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Topological Polar Surface Area (TPSA) Differentiation: 2.6-Fold Higher than 1-Bromo-3-ethoxycyclobutane

Computational physicochemical profiling reveals that 1-azido-3-ethoxycyclobutane possesses a topological polar surface area (TPSA) of 23.6 Ų and three hydrogen bond acceptor sites, compared with a TPSA of 9.2 Ų and one hydrogen bond acceptor for 1-bromo-3-ethoxycyclobutane (CAS 59138-94-2), and a TPSA of 14.4 Ų with two hydrogen bond acceptors for unsubstituted azidocyclobutane (CAS 33670-49-4) [1][2]. The target compound's XLogP3 of 1.9 is intermediate between azidocyclobutane (2.0) and the bromo analog (1.8), providing a balanced lipophilicity-hydrophilicity profile. The 3.0 hydrogen bond acceptors for the target compound exceed the 2.0 of azidocyclobutane and 1.0 of the bromo analog, indicating enhanced capacity for specific polar interactions with biological targets [1].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Stereochemically Defined Trans Isomer vs. Unspecified or Cis Stereoisomer for Chiral Building Block Applications

CAS 59660-71-8 unambiguously designates trans-1-azido-3-ethoxycyclobutane, with the (1r,3r) configuration confirmed by the separate CAS assignment 1824523-00-3 in PubChem [1]. The compound is commercially categorized as a 'Building Blocks; Chiral Molecules' product by reference standard suppliers . In the trans isomer, the azido and ethoxy substituents are oriented on opposite faces of the puckered cyclobutane ring, generating a distinct three-dimensional vector set. The cis isomer—for which no independently cataloged CAS was identified in this evidence compilation—places both substituents on the same ring face, producing a fundamentally different spatial arrangement. This stereochemical distinction directly impacts diastereoselectivity in downstream reactions and the three-dimensional pharmacophore presentation in target binding.

Chiral Synthesis Stereochemistry Cyclobutane Building Blocks

Pre-Formulated 80% Solution in tert-Butyl Methyl Ether: Safety and Handling Advantage over Neat Organic Azides

1-Azido-3-ethoxycyclobutane is commercially supplied as an 80% solution in tert-butyl methyl ether (TBME), a specification documented in the reference standard product listing . This is a significant operational differentiation from neat small-molecule organic azides such as azidocyclobutane (CAS 33670-49-4) or 1-bromo-3-ethoxycyclobutane (CAS 59138-94-2), which are typically supplied as undiluted liquids or solids. Low-molecular-weight organic azides in neat form are recognized explosion hazards; dilution to 80% in an inert solvent substantially reduces this risk while providing a ready-to-use concentration for direct addition to synthetic reaction mixtures, eliminating the need for end-user handling of neat azide material.

Laboratory Safety Azide Handling Reagent Formulation

Verified Minimum Purity Specification (≥95%) vs. Uncharacterized Analog Purity in Commercial Catalogs

The trans-1-azido-3-ethoxycyclobutane product (Biosynth brand) carries a documented minimum purity specification of ≥95% as listed in the CymitQuimica technical product record . This explicit quality parameter contrasts with many in-class cyclobutane azide building blocks—including unsubstituted azidocyclobutane and various 1-bromo-3-ethoxycyclobutane supplier listings—which frequently lack publicly disclosed minimum purity thresholds or batch-specific analytical certification on their product pages. For procurement purposes, a defined purity specification is a gatekeeping criterion for reproducible assay outcomes and is particularly critical when the compound serves as a reference standard for drug impurity profiling [1].

Quality Control Purity Specification Analytical Chemistry

Procurement-Relevant Application Scenarios for 1-Azido-3-ethoxycyclobutane (CAS 59660-71-8)


Bioorthogonal Click Chemistry Probe Synthesis Requiring a Cyclobutane Scaffold

Investigators synthesizing bioorthogonal imaging probes, PROTACs, or activity-based protein profiling (ABPP) reagents require an azide handle capable of CuAAC or SPAAC conjugation to alkyne-functionalized fluorophores, biotin tags, or drug warheads. 1-Azido-3-ethoxycyclobutane provides this click-competent functionality on a conformationally constrained cyclobutane core. The bromide analog cannot participate in these transformations, making the azido compound the sole viable candidate within this structural class for bioconjugation applications [1]. The 80% solution in TBME enables direct aliquot addition without neat azide handling, streamlining the synthetic workflow .

Stereochemically Defined 3D Fragment Library Construction for FBLD Campaigns

Fragment-based lead discovery (FBLD) increasingly prioritizes three-dimensional, sp³-rich scaffolds over planar aromatic fragments. The trans-1-azido-3-ethoxycyclobutane building block offers a defined stereochemical configuration and a puckered cyclobutane geometry that introduces conformational constraint and scaffold novelty into fragment libraries. The higher TPSA (23.6 Ų) relative to bromo and parent azidocyclobutane analogs predicts favorable solubility for fragment soaking or co-crystallization experiments [2]. The ≥95% purity specification ensures that screening hit confirmation is not confounded by impurities .

Antiviral Nucleoside Analog Development Leveraging the Azidocyclobutane Pharmacophore

Patent EP 0330992 A3 discloses cyclobutane derivatives bearing azido, hydroxy, or amino substituents at position A and a purine or pyrimidine residue at position B, demonstrating antiviral and antitumor activities [3]. The trans-1-azido-3-ethoxycyclobutane scaffold serves as a direct synthetic precursor to such nucleoside analogs, where the azido group mimics the 3′-azido functionality of AZT-like antiretroviral agents and the ethoxy group provides a handle for further derivatization or prodrug modification. The defined trans stereochemistry ensures the correct relative orientation of the azido and nucleobase attachment points required for antiviral target engagement.

Drug Impurity Reference Standard and Analytical Method Development

Regulatory pharmaceutical analysis requires well-characterized reference standards for impurity identification and quantification. 1-Azido-3-ethoxycyclobutane is specifically identified as suitable for use as a drug impurity reference substance and biomedical research reagent [4]. The defined trans stereochemistry, stated ≥95% purity, and batch traceability via the Biosynth brand provide the documentation necessary for GMP/GLP analytical method validation. Sourcing from discontinued commercial channels further underscores the irreplaceability of this specific CAS-designated compound in established analytical protocols .

Quote Request

Request a Quote for 1-Azido-3-ethoxycyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.